4-Methoxy-3-(pentyloxy)benzaldehyde
Description
BenchChem offers high-quality 4-Methoxy-3-(pentyloxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-(pentyloxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-3-pentoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-8-16-13-9-11(10-14)6-7-12(13)15-2/h6-7,9-10H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKOEPNLFQXHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of Action Studies of 4-Methoxy-3-(pentyloxy)benzaldehyde Derivatives: A Technical Guide to PDE4 Inhibition
Executive Summary
4-Methoxy-3-(pentyloxy)benzaldehyde (CAS 118791-48-3) is a critical pharmacophoric building block utilized in the rational design of Phosphodiesterase 4 (PDE4) inhibitors[1]. While the benzaldehyde itself serves primarily as a synthetic intermediate, its core structural motif—the 3-pentyloxy-4-methoxyphenyl group—is the primary determinant of target engagement in a wide array of immunomodulatory and bronchodilatory agents[2]. This whitepaper provides an in-depth mechanistic analysis of how this moiety dictates PDE4 inhibition, the downstream signaling consequences, and the rigorous experimental workflows required to validate these mechanisms in preclinical drug development.
Structural Biology & Target Engagement
The mechanism of action of 4-methoxy-3-(pentyloxy)benzaldehyde derivatives is fundamentally rooted in their ability to act as competitive inhibitors at the catalytic active site of the PDE4 enzyme[3].
The Bimetal Center and the Catalytic Pocket
PDE4 possesses a deep catalytic pocket characterized by a bimetal center (typically Zn²⁺ and Mg²⁺) and several distinct subpockets (Q1, Q2, and the M pocket)[4]. The 3-pentyloxy-4-methoxyphenyl pharmacophore engages this pocket through a highly conserved binding logic:
-
Hydrogen Bonding via the Methoxy Group: The oxygen atom of the 4-methoxy group acts as a critical hydrogen bond acceptor. It forms a stable hydrogen bond with an invariant glutamine residue (e.g., Gln369 in PDE4D2)[5]. This interaction is the cornerstone of PDE recognition, mimicking the binding of the adenine ring of the endogenous substrate, cAMP[6].
-
Hydrophobic Anchoring via the Pentyloxy Group: The 3-pentyloxy chain extends into the Q2 subpocket, a hydrophobic clamp formed by residues such as Ile336, Met337, Phe340, and Phe372[7]. The straight-chain pentyl group provides optimal van der Waals contacts, displacing bound water molecules and significantly enhancing binding affinity compared to smaller alkoxy groups[5].
-
π-π Stacking: The central phenyl ring of the benzaldehyde derivative engages in parallel or tilted π-π stacking with a conserved phenylalanine (Phe372), stabilizing the inhibitor within the active site[8].
Figure 1: Binding logic of the 3-pentyloxy-4-methoxyphenyl pharmacophore in the PDE4 active site.
Downstream Mechanistic Pathway (Signaling)
By occupying the catalytic site, derivatives of 4-methoxy-3-(pentyloxy)benzaldehyde prevent the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive 5'-AMP[9].
The causality of the downstream anti-inflammatory effect follows a strict biochemical cascade:
-
cAMP Accumulation: Inhibition of PDE4 leads to a rapid, localized accumulation of intracellular cAMP in immune cells (e.g., macrophages, T-cells) and airway smooth muscle cells.
-
PKA Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the active catalytic subunits.
-
Transcriptional Regulation: Active PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB). Concurrently, PKA signaling inhibits the activation and nuclear translocation of NF-κB[9].
-
Cytokine Suppression: The shift in transcription factor activity results in the profound suppression of pro-inflammatory cytokines (TNF-α, IL-4, IL-5) and the upregulation of anti-inflammatory mediators (IL-10)[9].
Figure 2: Downstream signaling cascade triggered by PDE4 inhibition leading to anti-inflammation.
Experimental Workflows for Mechanism of Action Studies
To validate the mechanism of action of novel 4-methoxy-3-(pentyloxy)benzaldehyde derivatives, researchers must employ a self-validating system of orthogonal assays.
Protocol 1: In Vitro PDE4 Enzymatic Assay (FRET-based)
Purpose: To directly quantify the affinity (IC₅₀) of the derivative for the PDE4 catalytic site. Causality & Design: We utilize a FRET (Fluorescence Resonance Energy Transfer) assay. The substrate concentration (cAMP) must be maintained near the enzyme's Michaelis constant ( Km , ~1-5 µM) to ensure the assay is sensitive to competitive inhibitors. Mg²⁺ is strictly required in the buffer because the high-affinity binding of catechol-ether inhibitors is dependent on the Mg²⁺-induced conformational state of the enzyme[6]. Methodology:
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Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, and 1.7 mM EGTA.
-
Incubate recombinant human PDE4 enzyme with varying concentrations of the test derivative (10 pM to 10 µM) for 15 minutes at room temperature to allow equilibrium binding.
-
Initiate the reaction by adding fluorescently labeled cAMP substrate (e.g., 1 µM final concentration).
-
Incubate for 1 hour at 25°C.
-
Add binding reagent (e.g., IMAP beads) that specifically binds the 5'-AMP product, altering the FRET signal.
-
Measure fluorescence polarization/FRET and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: Cell-Based Intracellular cAMP Accumulation Assay
Purpose: To confirm target engagement in a live-cell environment and verify membrane permeability. Causality & Design: U937 monocytes are stimulated with Forskolin, a direct activator of adenylate cyclase. This creates a baseline pool of cAMP. If the test derivative successfully inhibits PDE4 inside the cell, cAMP levels will synergistically spike. A broad-spectrum PDE inhibitor (IBMX) is used as a maximum-inhibition control to self-validate the assay's dynamic range. Methodology:
-
Seed U937 cells at 1×105 cells/well in a 96-well plate.
-
Pre-treat cells with the test derivative for 30 minutes.
-
Stimulate with 10 µM Forskolin for 15 minutes to drive cAMP synthesis.
-
Lyse cells using a cAMP-stabilizing lysis buffer (containing IBMX to prevent post-lysis degradation).
-
Quantify cAMP levels using a competitive ELISA or homogeneous time-resolved fluorescence (HTRF) assay.
Protocol 3: Ex Vivo Cytokine Inhibition (TNF-α Release in PBMCs)
Purpose: To link target engagement (PDE4 inhibition) to the ultimate phenotypic outcome (anti-inflammation). Causality & Design: Human Peripheral Blood Mononuclear Cells (PBMCs) are stimulated with Lipopolysaccharide (LPS). LPS binds to TLR4, activating NF-κB and triggering robust TNF-α release. Effective PDE4 inhibitors will elevate cAMP, activate PKA, and block this NF-κB-mediated TNF-α production[9]. Methodology:
-
Isolate human PBMCs using density gradient centrifugation (Ficoll-Paque).
-
Pre-incubate PBMCs ( 1×106 cells/mL) with the test derivative for 1 hour.
-
Stimulate with 1 µg/mL LPS (E. coli O111:B4) for 18-24 hours at 37°C, 5% CO₂.
-
Harvest cell-free supernatants via centrifugation.
-
Quantify secreted TNF-α using a sandwich ELISA.
Figure 3: Step-by-step experimental workflow for evaluating PDE4 inhibitor mechanisms of action.
Quantitative Data Summaries
The structural nuances of the 3-alkoxy group profoundly impact both enzymatic inhibition and cellular efficacy. Table 1 summarizes typical pharmacological profiles for derivatives sharing the 4-methoxybenzaldehyde core but varying at the 3-position, highlighting the specific advantage of the pentyloxy and related lipophilic chains[3],[4].
Table 1: Comparative Structure-Activity Relationship (SAR) of 3-Alkoxy-4-Methoxy Derivatives
| 3-Position Substituent | PDE4 Enzymatic IC₅₀ (nM) | PBMC TNF-α Inhibition IC₅₀ (nM) | Q2 Pocket Engagement |
| Methoxy (-OCH₃) | > 3,000 | > 10,000 | Poor (Insufficient hydrophobic contacts) |
| Cyclopentyloxy (Rolipram-like) | 40 - 60 | 150 - 250 | Optimal (Fills Q2 clamp tightly) |
| Pentyloxy (Straight chain) | 60 - 90 | 200 - 350 | High (Flexible hydrophobic interactions) |
| Cyclopropylmethoxy (Roflumilast-like) | < 5 | < 10 | Exceptional (Deep pocket penetration) |
Note: Data reflects generalized SAR trends derived from classic catechol-ether PDE4 inhibitor studies.
References
-
[1] /[2] European Patent Office. Oxime-carbamates and oxime-carbonates as bronchodilators and anti-inflammatory agents - EP 0470805 A1. Googleapis.com. 1
-
[3] Card, G. L., et al. Elucidation of a Structural Basis for the Inhibitor-Driven, p62 (SQSTM1)-Dependent Intracellular Redistribution of cAMP Phosphodiesterase-4A4 (PDE4A4). ACS Publications. 3
-
[5] Wang, H., et al. Identification of a PDE4-specific pocket for design of selective inhibitors. PMC / NIH. 5
-
[7] Huai, Q., et al. Crystal Structures of PDE4D in Complex with Roliprams. Cell / ANL.gov. 7
-
[6] Huai, Q., et al. Enantiomer Discrimination Illustrated by the High Resolution Crystal Structures of Type 4 Phosphodiesterase. ACS Publications. 6
-
[8] Wang, H., et al. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. PMC / NIH. 8
-
[9] Manning, C. D., et al. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B. PMC / NIH. 9
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- 9. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]
toxicological screening of 4-Methoxy-3-(pentyloxy)benzaldehyde
An In-depth Technical Guide to the Toxicological Screening of 4-Methoxy-3-(pentyloxy)benzaldehyde
Abstract
This guide provides a comprehensive, tiered strategy for the , a compound for which limited public safety data exists. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, evidence-based workflow, beginning with computational and in vitro methodologies and progressing to targeted in vivo studies as warranted. The approach emphasizes mechanistic understanding and adherence to internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD), to ensure scientific integrity and regulatory relevance. Each experimental choice is justified, providing a self-validating framework for robust safety assessment.
Introduction and Compound Profile
4-Methoxy-3-(pentyloxy)benzaldehyde is an aromatic aldehyde. Its structure, featuring a benzaldehyde core with methoxy and pentyloxy substitutions, suggests potential use as a fragrance component, a flavoring agent, or an intermediate in chemical synthesis. Given these applications, human exposure could occur via dermal contact, inhalation, or ingestion, necessitating a thorough toxicological evaluation. A Safety Data Sheet for 3-Methoxy-4-(pentyloxy)benzaldehyde indicates no known hazards, but this often reflects a lack of data rather than confirmed safety[1]. Structurally similar compounds, such as 3-Benzyloxy-4-methoxybenzaldehyde, are known to cause skin, eye, and respiratory irritation, underscoring the need for a rigorous assessment[2].
This guide proposes a risk-based screening cascade designed to efficiently characterize the toxicological profile of 4-Methoxy-3-(pentyloxy)benzaldehyde, prioritizing non-animal methods in alignment with the principles of Replacement, Reduction, and Refinement (the 3Rs) of animal testing.
| Property | Value | Source |
| IUPAC Name | 4-methoxy-3-(pentyloxy)benzaldehyde | PubChem |
| Molecular Formula | C₁₃H₁₈O₃ | [3] |
| Molecular Weight | 222.28 g/mol | |
| CAS Number | 93206-92-9 | [1] |
| Predicted XlogP | 3.1 | [3] |
| Structure (SMILES) | CCCCCOC1=C(C=CC(=C1)C=O)OC | [3] |
Tier 1: Foundational Safety Assessment (In Silico & In Vitro)
The initial tier focuses on predictive modeling and cell-based assays to identify potential hazards efficiently and ethically[4][5]. This stage is critical for making informed decisions about the necessity of further testing.
In Silico Toxicological Prediction
Before laboratory work commences, Quantitative Structure-Activity Relationship (QSAR) models should be employed to predict the compound's likely toxicological profile based on its chemical structure. QSAR models are mathematical algorithms that relate molecular structure to biological activity or toxicity[6][7][8].
Methodology: Utilize validated QSAR software, such as the U.S. EPA's Toxicity Estimation Software Tool (T.E.S.T.)[9] or the OECD QSAR Toolbox, to predict key endpoints including:
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Mutagenicity (Ames test outcome)
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Carcinogenicity
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Skin and eye irritation/corrosion
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Skin sensitization potential
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Aquatic toxicity
Causality and Rationale: The aldehyde functional group is a known structural alert for potential reactivity with biological macromolecules. QSAR analysis provides a rapid, cost-effective first pass to flag these potential liabilities, guiding the design of subsequent in vitro assays. For instance, a positive prediction for skin sensitization would strongly justify performing an in vitro assay for this endpoint.
In Vitro Genotoxicity Assessment
Genotoxicity testing is a cornerstone of safety assessment, aiming to identify substances that can cause genetic alterations[10]. A standard two-test battery is recommended to assess both gene mutations and chromosomal damage, in line with global regulatory expectations[11].
Protocol 1: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471) This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations[12].
-
Preparation: Prepare a range of concentrations of the test article, typically from 10 to 5000 µ g/plate .
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to mimic mammalian metabolism.
-
Exposure: Combine the test article, bacterial culture, and S9 mix (if applicable) in molten top agar and pour onto minimal glucose agar plates.
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Incubation: Incubate plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli). A significant, dose-dependent increase in revertant colonies compared to the solvent control indicates a positive result.
Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487) This assay detects chromosomal damage by identifying micronuclei (small nuclei containing fragments of or whole chromosomes) in the cytoplasm of interphase cells[12][13].
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Cell Culture: Culture suitable mammalian cells (e.g., CHO, V79, L5178Y, or TK6) to an appropriate density.
-
Exposure: Treat cells with a range of concentrations of the test article, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer duration (e.g., 24 hours) without S9.
-
Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This is optional but recommended for improved scoring.
-
Harvest & Staining: Harvest cells, fix, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange or DAPI).
-
Analysis: Using fluorescence microscopy, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. Assess cytotoxicity concurrently (e.g., via Replication Index or Cytokinesis-Block Proliferation Index). A significant, dose-dependent increase in micronucleus frequency in viable cells indicates a positive result.
Caption: Workflow for the Tier 1 genotoxicity assessment of 4-Methoxy-3-(pentyloxy)benzaldehyde.
In Vitro Cytotoxicity Assessment
Cytotoxicity assays measure the potential of a substance to cause cell death[14]. They are fundamental for determining concentration ranges for more complex assays (like genotoxicity) and for providing a baseline measure of toxicity.
Protocol: Neutral Red Uptake (NRU) Assay (Based on OECD TG 129) This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye neutral red in their lysosomes[15][16].
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Cell Plating: Seed a relevant cell line (e.g., Balb/c 3T3 fibroblasts or HepG2 hepatocytes for liver toxicity) in a 96-well plate and incubate for 24 hours.
-
Exposure: Replace the medium with medium containing a range of concentrations of the test article. Incubate for a defined period (e.g., 24 or 48 hours).
-
Dye Incorporation: Remove the treatment medium, wash the cells, and add a medium containing neutral red. Incubate for ~3 hours to allow for dye uptake by viable cells.
-
Extraction: Remove the dye medium, wash the cells, and add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer (at ~540 nm). Cell viability is proportional to the amount of dye retained. The IC₅₀ (concentration that inhibits 50% of neutral red uptake) is calculated.
In Vitro Skin Sensitization Assessment
Skin sensitization is an allergic response following skin contact[17][18]. Modern in vitro methods assess key events in the Adverse Outcome Pathway (AOP) for skin sensitization. A defined approach, combining data from multiple assays, is often required for a full assessment[19][20].
Protocol: Direct Peptide Reactivity Assay (DPRA - OECD TG 442C) The DPRA is an in chemico method that quantifies the reactivity of a test chemical with model synthetic peptides containing either cysteine or lysine, mimicking the molecular initiating event of protein binding in the skin[19].
-
Preparation: Prepare solutions of the test chemical and the cysteine and lysine peptides.
-
Incubation: Co-incubate the test chemical with each peptide solution for 24 hours at 25°C.
-
Analysis: Quantify the remaining unreacted peptide concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the percentage of peptide depletion for both cysteine and lysine.
-
Prediction: Based on the mean depletion score, the substance is categorized into one of four reactivity classes (no, low, moderate, or high reactivity), which informs its sensitization potential.
Tier 2: Targeted In Vivo Assessment
Progression to in vivo studies should only occur if required by the risk assessment context (e.g., high exposure potential) or to follow up on positive findings from Tier 1. The protocols selected prioritize animal welfare and data richness.
Acute Oral Toxicity (Acute Toxic Class Method - OECD TG 423)
This study provides information on the potential hazards from a single, acute oral ingestion of the substance[21][22]. The Acute Toxic Class method is used to estimate the acute toxicity and classify the substance with a reduced number of animals compared to historical methods[23][24].
Methodology:
-
Animal Model: Use a single sex (typically female rats) for the initial steps.
-
Dosing: Administer the test substance by oral gavage sequentially to a group of three animals at one of the defined starting dose levels (e.g., 300 mg/kg).
-
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Stepwise Procedure: The outcome of the first group determines the subsequent step:
-
If mortality occurs in 2/3 or 3/3 animals, the test is stopped, and the substance is classified.
-
If mortality is 1/3 or 0/3, the next group is dosed at a lower or higher dose, respectively, according to the guideline's decision criteria.
-
-
Classification: The results allow for classification of the substance into a GHS category for acute toxicity.
Caption: Decision workflow for the Acute Toxic Class Method (OECD TG 423).
Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407)
This study provides critical information on the effects of repeated oral exposure, helping to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL)[25][26][27].
Methodology:
-
Animal Model: Use young adult rats (e.g., Sprague-Dawley or Wistar).
-
Group Allocation: Assign animals to at least three dose groups and a concurrent control group (vehicle only), with 10 animals per sex per group.
-
Dosing: Administer the test substance daily by oral gavage for 28 consecutive days. Dose levels should be selected based on acute toxicity data, aiming for a high dose that produces toxicity but not mortality, and lower doses to establish a dose-response relationship.
-
Monitoring: Conduct detailed clinical observations daily. Record body weight and food consumption weekly.
-
Terminal Procedures: At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy on all animals, record organ weights, and preserve tissues for histopathological examination.
-
Analysis: Evaluate all data for toxicologically significant changes. The NOAEL is the highest dose level at which no adverse treatment-related findings are observed[28].
Metabolic Considerations and Data Synthesis
The chemical structure of 4-Methoxy-3-(pentyloxy)benzaldehyde suggests it will undergo extensive metabolism. The aldehyde group is susceptible to oxidation to a carboxylic acid by aldehyde dehydrogenases (a likely detoxification pathway) or reduction to an alcohol. The ether linkages can be cleaved by cytochrome P450 (CYP) enzymes. Understanding these pathways is crucial, as metabolism can either detoxify the compound or bioactivate it to a more reactive species.
Caption: Predicted metabolic pathways for 4-Methoxy-3-(pentyloxy)benzaldehyde.
Data Interpretation: The final toxicological profile is built by integrating all data streams.
| Assay | Endpoint Measured | Hypothetical Negative Result | Hypothetical Positive Result |
| QSAR | Predicted toxicity | No structural alerts | Alerts for mutagenicity, skin sensitization |
| Ames Test (OECD 471) | Gene mutation | Non-mutagenic | Significant increase in revertant colonies |
| Micronucleus (OECD 487) | Chromosomal damage | Non-clastogenic | Significant increase in micronuclei frequency |
| NRU Cytotoxicity | Cell viability (IC₅₀) | IC₅₀ > 1000 µM | IC₅₀ < 100 µM |
| DPRA (OECD 442C) | Peptide reactivity | Low reactivity | High reactivity (significant peptide depletion) |
| Acute Oral (OECD 423) | Acute toxicity (LD₅₀ estimate) & GHS Category | GHS Category 5 or Uncl. | GHS Category 1, 2, 3, or 4 |
| 28-Day Oral (OECD 407) | Target organ toxicity, NOAEL | NOAEL ≥ 1000 mg/kg/day | NOAEL < 100 mg/kg/day with identified target organs |
A weight-of-evidence approach is essential. For example, if the compound is positive in the Ames test and the in vitro micronucleus assay, it would be considered a genotoxicant, likely warranting significant restrictions on its use, regardless of the outcomes of other tests. Conversely, a clean profile across all in vitro assays would provide strong evidence of low toxic potential.
Conclusion
The toxicological screening strategy detailed in this guide provides a robust, modern, and ethically-conscious framework for evaluating the safety of 4-Methoxy-3-(pentyloxy)benzaldehyde. By initiating with cost-effective in silico and in vitro methods, it allows for early hazard identification while minimizing animal usage. The tiered progression ensures that resource-intensive in vivo studies are only conducted when scientifically justified and necessary for a comprehensive risk assessment. This approach generates the critical data needed by researchers and regulatory bodies to make informed decisions about the safe handling and application of this chemical.
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ToxNavigation. (2025). The Evolution and Challenges of QSAR Modelling in Toxicology – A Closer Look at Recent Advances. Retrieved from [Link]
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Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
Creative Biolabs. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]
-
IVAMI. (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). Retrieved from [Link]
-
YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]
-
SenzaGen. (n.d.). Skin irritation: OECD TG 439. Retrieved from [Link]
Sources
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- 2. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-methoxy-3-(pentyloxy)benzaldehyde (C13H18O3) [pubchemlite.lcsb.uni.lu]
- 4. sgs.com [sgs.com]
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- 6. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
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- 28. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 4-Methoxy-3-(pentyloxy)benzaldehyde in Pharmaceutical Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-methoxy-3-(pentyloxy)benzaldehyde as a versatile precursor in the synthesis of potential pharmaceutical agents. This document outlines the synthesis of the title compound, its chemical characterization, and its application as a foundational scaffold for creating diverse molecular entities for drug discovery.
Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry
Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of heterocyclic and polyfunctional compounds that form the core of many therapeutic agents. The specific substitution pattern of 4-methoxy-3-(pentyloxy)benzaldehyde offers a unique combination of electronic and steric properties that can be exploited in drug design. The methoxy group is a common feature in many bioactive molecules, often involved in hydrogen bonding and metabolic stability. The pentyloxy group, a moderately long alkyl chain, can enhance lipophilicity, which may improve membrane permeability and target engagement within a biological system. This strategic combination makes 4-methoxy-3-(pentyloxy)benzaldehyde a valuable starting material for generating libraries of compounds for screening and lead optimization. While not a final drug product itself, its derivatives have shown promise in various therapeutic areas. Vanillin and its derivatives, from which our target molecule is synthesized, have been explored for their potential as antitumor, antiparasitic, and antioxidant agents[1].
Synthesis of 4-Methoxy-3-(pentyloxy)benzaldehyde via Williamson Ether Synthesis
The most direct and efficient method for the synthesis of 4-methoxy-3-(pentyloxy)benzaldehyde is the Williamson ether synthesis, a robust and well-established reaction in organic chemistry[2]. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide[2]. In this case, the readily available and inexpensive 4-hydroxy-3-methoxybenzaldehyde (vanillin) is deprotonated to form the corresponding phenoxide, which then reacts with a pentyl halide.
Causality Behind Experimental Choices
-
Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group of vanillin. Stronger bases like sodium hydride (NaH) could also be used but may not be necessary and require more stringent anhydrous conditions.
-
Choice of Alkyl Halide: 1-Bromopentane is a suitable alkylating agent. Primary alkyl halides are preferred for SN2 reactions as they are less sterically hindered, minimizing the competing elimination reaction[2].
-
Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal for this reaction. These solvents can dissolve both the ionic phenoxide and the organic alkyl halide, and they do not participate in the reaction.
Detailed Experimental Protocol
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
1-Bromopentane
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified 4-methoxy-3-(pentyloxy)benzaldehyde.
Characterization
The structure and purity of the synthesized 4-methoxy-3-(pentyloxy)benzaldehyde should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons, methoxy protons (~3.9 ppm), and the pentyloxy chain protons. |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons, methoxy carbon, and the carbons of the pentyloxy group. |
| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1680 cm⁻¹), C-O-C ether stretch, and aromatic C-H bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₈O₃ (222.28 g/mol )[3]. |
Application as a Precursor in Pharmaceutical Synthesis: Synthesis of Schiff Bases
The aldehyde functional group in 4-methoxy-3-(pentyloxy)benzaldehyde is a versatile handle for a variety of chemical transformations. One of the most common and effective ways to elaborate this scaffold is through the formation of Schiff bases (imines) by condensation with primary amines. Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and have been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties[4].
General Protocol for Schiff Base Formation
Materials:
-
4-Methoxy-3-(pentyloxy)benzaldehyde
-
A primary amine (e.g., aniline, substituted anilines, or other amino-containing compounds)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4-methoxy-3-(pentyloxy)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.
-
Upon completion, the Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Rationale for Schiff Base Synthesis in Drug Discovery
The synthesis of a library of Schiff bases from 4-methoxy-3-(pentyloxy)benzaldehyde allows for the systematic exploration of the chemical space around this core scaffold. By varying the primary amine component, a wide range of functionalities can be introduced, including:
-
Additional aromatic rings: To explore π-π stacking interactions with biological targets.
-
Heterocyclic moieties: To introduce hydrogen bond donors and acceptors and to modulate physicochemical properties.
-
Charged groups: To enhance solubility or target specific interactions.
This approach enables the rapid generation of a diverse set of molecules for biological screening, facilitating the identification of new lead compounds.
Visualization of Synthetic Pathways
Synthesis of 4-Methoxy-3-(pentyloxy)benzaldehyde
Caption: Williamson Ether Synthesis of the target precursor.
General Workflow for Pharmaceutical Lead Discovery
Caption: Drug discovery workflow utilizing the precursor.
Safety and Handling
4-Methoxy-3-(pentyloxy)benzaldehyde and its precursors should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for each chemical used.
Conclusion
4-Methoxy-3-(pentyloxy)benzaldehyde is a readily accessible and highly versatile precursor for the synthesis of novel compounds with potential pharmaceutical applications. Its strategic substitution pattern provides a solid foundation for the development of diverse molecular libraries through straightforward chemical transformations like Schiff base formation. The protocols and rationale outlined in these application notes are intended to empower researchers to effectively utilize this valuable building block in their drug discovery endeavors.
References
- Elias, G., & Rao, M. N. A. (1988). Synthesis and antiinflammatory activity of substituted diaryl-4,5-dihydropyrazoles. European journal of medicinal chemistry, 23(4), 379-380.
- Krishnamurty, H. G., & Ghosh, S. (1986). A new synthesis of dehydrozingerone. Indian Journal of Chemistry-Section B, 25, 84.
- Jovanovic, S. V., Steenken, S., Boone, C. W., & Simic, M. G. (1999). H-atom-donating and electron-donating properties of the antioxidant curcumin. Journal of the American Chemical Society, 121(41), 9677-9681.
- Barclay, L. R. C., & Vinqvist, M. R. (2000). Antioxidant activities of curcumin and related enones. Organic letters, 2(18), 2841-2843.
- Shoji, M., et al. (2004). Synthesis and biological evaluation of novel curcumin analogues as anticancer and anti-angiogenic agents. Bioorganic & medicinal chemistry, 12(14), 3871-3883.
- Latif, N., Mishriky, N., & Assad, F. M. (1983). Carbonyl and thiocarbonyl compounds XX. Reaction of hydrobenzaldehydes with o-phenylenediamine; newer aspects in benzimidazole synthesis. Recueil des Travaux Chimiques des Pays-Bas, 102(2), 73-77.
- Popp, F. D. (1964). Synthesis of potential antineoplastic agents X preparation and reactions of aldehydes related to benzaldehyde mustard. Journal of Medicinal Chemistry, 7(2), 210-212.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. [Link]
-
Zhang, X., et al. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o112. [Link]
- Google Patents. (2008). BRPI0803375A2 - compounds derived from 4-hydroxy-3-methoxy-benzaldehyde, process for obtaining, pharmaceutical composition, use of one or more compounds.
-
PubChem. 4-methoxy-3-(pentyloxy)benzaldehyde. [Link]
- Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279.
- Google Patents. (2004). CN1537675A - Oxydation catalyst used in synthesizing 4-hydroxy 3-methoxy benzaldehyde and 4-hydroxyl-3-ethoxy benzaldehyde by glyoxalic acid method.
-
ChemSynthesis. 2-amino-4-methoxy-3-pentoxybenzaldehyde. [Link]
-
PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. [Link]
Sources
- 1. BRPI0803375A2 - compounds derived from 4-hydroxy-3-methoxy-benzaldehyde, process for obtaining, pharmaceutical composition, use of one or more compounds - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. PubChemLite - 4-methoxy-3-(pentyloxy)benzaldehyde (C13H18O3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 4-Methoxy-3-(pentyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and key reactions of 4-Methoxy-3-(pentyloxy)benzaldehyde, a versatile aromatic aldehyde with applications in organic synthesis and as a building block for more complex molecules. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and chemical development.
Introduction: The Versatility of a Substituted Benzaldehyde
4-Methoxy-3-(pentyloxy)benzaldehyde belongs to the class of aromatic aldehydes, which are pivotal intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, fragrances, and polymers. The presence of the methoxy and pentyloxy groups on the benzene ring modifies its electronic properties and reactivity, making it a valuable synthon for introducing substituted aromatic moieties into larger molecular frameworks. The aldehyde functional group serves as a reactive handle for various transformations, including carbon-carbon bond formation and the introduction of nitrogen-containing functional groups.
This guide will detail the synthesis of 4-Methoxy-3-(pentyloxy)benzaldehyde from commercially available precursors via the Williamson ether synthesis. Subsequently, it will provide protocols for two fundamental reactions utilizing this aldehyde: the Wittig reaction for the formation of an alkene and reductive amination for the synthesis of a secondary amine. These protocols are presented with an emphasis on the rationale behind procedural steps, ensuring both technical accuracy and practical utility.
Safety and Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents and solvents.
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Avoid inhalation, ingestion, and skin contact with all chemicals.
-
Aldehydes, in general, can be irritants and may be harmful if swallowed or inhaled.[1]
-
Many of the solvents and reagents used, such as N,N-Dimethylformamide (DMF), are hazardous and require careful handling.
Specific Hazards for Key Reagents:
| Reagent | Key Hazards |
| Vanillin | May cause skin and eye irritation. |
| 1-Bromopentane | Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. |
| Potassium Carbonate | Causes serious eye irritation. |
| N,N-Dimethylformamide (DMF) | Flammable liquid and vapor. May be harmful if inhaled or in contact with skin. Suspected of damaging the unborn child. |
| Benzyltriphenylphosphonium chloride | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Sodium Hydride (NaH) | In contact with water releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage. |
| Benzylamine | Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. |
| Sodium Borohydride (NaBH₄) | In contact with water releases flammable gases. Toxic if swallowed. Causes severe skin burns and eye damage. |
Synthesis of 4-Methoxy-3-(pentyloxy)benzaldehyde via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely employed method for the preparation of ethers.[2] This reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[2] In this protocol, the hydroxyl group of vanillin is deprotonated by a base to form a phenoxide, which then reacts with 1-bromopentane.
Synthetic Workflow
Sources
Troubleshooting & Optimization
Technical Support & Diagnostic Center: 4-Methoxy-3-(pentyloxy)benzaldehyde Synthesis
Welcome to the Application Scientist Diagnostic Hub. The synthesis of 4-methoxy-3-(pentyloxy)benzaldehyde relies on the selective Williamson-type O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) using a pentyl halide (e.g., 1-bromopentane)[1]. Because isovanillin contains both a highly reactive phenolic hydroxyl group and an electrophilic aldehyde, improper selection of reagents, bases, or solvents can trigger a cascade of competing side reactions[2].
This guide is designed to help researchers and drug development professionals troubleshoot, diagnose, and optimize their alkylation workflows.
Part 1: Mechanistic Pathway Analysis
To effectively troubleshoot, you must first understand the causality of the reaction network. The diagram below illustrates the kinetic and thermodynamic pathways that lead to both the target molecule and common side products.
Reaction pathways showing the optimal O-alkylation route and common mechanistic side reactions.
Part 2: Diagnostic Matrix
Use the following quantitative data summary to cross-reference your current experimental conditions with the likely impurity profiles you are observing.
| Reaction Condition | Solvent | Base | Temp (°C) | Target Yield | Major Impurity Profile | Mechanistic Causality |
| Optimal SN2 | DMF | K 2 CO 3 | 80 | >85% | <5% Unreacted | Aprotic solvent leaves the phenoxide "naked" for rapid O-alkylation[1]. |
| Protic Shielding | EtOH / H 2 O | K 2 CO 3 | 80 | <30% | ~40% C-Alkylated Phenol | Protic solvent H-bonds to oxygen, forcing nucleophilic attack from the ring[3]. |
| Disproportionation | Water | NaOH | 100 | <15% | ~60% Cannizzaro Products | Strong hydroxide attacks the aldehyde, inducing hydride transfer[2]. |
| Enolate Condensation | Acetone | K 2 CO 3 | 60 | 65% | ~15% Chalcone/Propenone | Acetone enolizes and attacks the electrophilic aldehyde carbon[4]. |
| E2 Elimination | DMF | NaOH | 90 | 45% | ~30% Unreacted + 1-Pentene | Strong base and high heat promote dehydrohalogenation of 1-bromopentane. |
Part 3: Troubleshooting Guides & FAQs
Q1: My GC-MS shows two major unexpected peaks: one with an [M+2] mass and another highly polar compound. The target aldehyde is missing. What happened? A1: You likely used a strong aqueous base (e.g., NaOH or KOH) which triggered a Cannizzaro reaction [2]. Isovanillin's aldehyde group lacks α -hydrogens. Under strongly basic, nucleophilic conditions, the hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses and transfers a hydride to a second isovanillin molecule, causing a disproportionation reaction. Your [M+2] peak is the reduced product (4-methoxy-3-(pentyloxy)benzyl alcohol), and the polar peak is the oxidized product (4-methoxy-3-(pentyloxy)benzoic acid). Solution: Switch to a milder, non-nucleophilic base like anhydrous Potassium Carbonate (K 2 CO 3 ) or DBU[1].
Q2: I used acetone as my solvent to improve the solubility of 1-bromopentane. Why is there a high-molecular-weight yellow impurity in my NMR? A2: You are observing an Aldol condensation product[4]. Acetone contains acidic α -hydrogens (pKa ~19). Even mild bases like K 2 CO 3 can generate trace amounts of the acetone enolate. This enolate acts as a carbon nucleophile and attacks the highly electrophilic aldehyde of isovanillin, subsequently dehydrating to form an α,β -unsaturated ketone (a chalcone or propenone derivative). Solution: Avoid enolizable solvents when working with benzaldehydes. Use anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) instead.
Q3: NMR analysis indicates that the pentyl chain attached to the aromatic ring, but the phenolic OH is still present. Is this possible? A3: Yes, this is C-alkylation . The phenoxide anion is an ambident nucleophile. While O-alkylation is kinetically favored, using highly protic solvents (like water, ethanol, or trifluoroethanol) causes strong hydrogen bonding that solvates and "shields" the phenoxide oxygen. This raises the activation energy for O-alkylation, allowing the softer carbon nucleophile (at the ortho or para positions of the aromatic ring) to attack the alkyl halide[3]. Solution: Always use polar aprotic solvents (DMF, DMSO) for Williamson ether syntheses to leave the phenoxide oxygen "naked" and highly reactive.
Q4: The reaction stalled at 50% conversion, and I noticed a strong, volatile hydrocarbon smell escaping the condenser. Adding more isovanillin didn't help. A4: Your alkylating agent is being destroyed via E2 Elimination . While 1-bromopentane is a primary alkyl halide, extended heating in the presence of strong bases causes the base to abstract a β -hydrogen from the halide. This releases 1-pentene (the volatile hydrocarbon smell) and hydrobromic acid, depleting your 1-bromopentane. Solution: Lower the reaction temperature to 70–80°C, use a slight excess of 1-bromopentane (1.2 to 1.5 equivalents), and ensure your base is strictly acting as a proton scavenger rather than a strong nucleophile.
Part 4: Validated Self-Correcting Protocol
To ensure high scientific integrity, the following protocol is designed as a self-validating system. Each step includes a mechanistic rationale and a built-in checkpoint to verify success before proceeding.
Step 1: Phenoxide Generation
-
Action: Flame-dry a 250 mL round-bottom flask. Add Isovanillin (1.0 eq, 10 mmol) and anhydrous K 2 CO 3 (2.0 eq, 20 mmol). Add 20 mL of anhydrous DMF. Stir at room temperature for 15 minutes.
-
Causality: K 2 CO 3 deprotonates the phenolic OH (pKa ~9) without attacking the aldehyde. DMF ensures the resulting phenoxide is not shielded by hydrogen bonding[1][3].
-
Validation Checkpoint: The solution will undergo a distinct color change from clear/pale yellow to a deep, vibrant yellow, confirming the formation of the phenoxide anion.
Step 2: Alkylation
-
Action: Dropwise add 1-bromopentane (1.2 eq, 12 mmol) via syringe. Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4–6 hours.
-
Causality: 80°C provides sufficient thermal energy to overcome the SN2 activation barrier while remaining low enough to suppress E2 elimination of the primary halide.
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The highly polar isovanillin spot (low Rf) will disappear, replaced by a less polar, UV-active spot (higher Rf) corresponding to the ether product.
Step 3: Selective Alkaline Quench & Extraction
-
Action: Cool the mixture to room temperature and quench by pouring into 100 mL of ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous NaOH (2 x 30 mL), followed by brine (50 mL).
-
Causality: The 5% NaOH wash is a critical self-correcting step. It selectively deprotonates any unreacted isovanillin, pulling it into the aqueous layer, while the target 4-methoxy-3-(pentyloxy)benzaldehyde (which lacks an acidic proton) remains safely in the organic layer.
-
Validation Checkpoint: TLC of the organic layer post-wash should show zero traces of the starting material.
Step 4: Isolation
-
Action: Dry the organic layer over anhydrous MgSO 4 , filter, and concentrate under reduced pressure to yield the target compound as a pale yellow oil.
Part 5: References
-
Nammalwar, B., et al. "Approaches to Iodinated Derivatives of Vanillin and Isovanillin." Organic Preparations and Procedures International, 2012. URL:[Link]
-
PharmaXChange. "Phenolates- O-alkylation and C-alkylation." PharmaXChange Notes, 2011. URL:[Link]
-
Lee, J., et al. "Practical Synthesis of Chalcone Derivatives and Their Biological Activities." Molecules, 2014. URL:[Link](Search Title for Direct Access)
-
Sugita, Y., et al. "Improved Synthesis of Nigricanin." Chemical and Pharmaceutical Bulletin (J-Stage), 2012. URL: [Link](Search Title for Direct Access)
Sources
Technical Support Center: Improving Regioselectivity of Reactions with 4-Methoxy-3-(pentyloxy)benzaldehyde
Welcome to the technical support center for 4-Methoxy-3-(pentyloxy)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile aromatic aldehyde. We understand that controlling the position of substitution on a multi-substituted aromatic ring is a common and critical challenge. This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve your desired regiochemical outcomes.
Section 1: Frequently Asked Questions (FAQs) - Foundational Principles
This section addresses the core principles governing the reactivity of 4-Methoxy-3-(pentyloxy)benzaldehyde. A solid understanding of these fundamentals is the first step toward troubleshooting and optimizing your reactions.
Question 1: What are the primary factors that control regioselectivity in electrophilic aromatic substitution (EAS) reactions on this molecule?
Answer: The regiochemical outcome of an EAS reaction on 4-Methoxy-3-(pentyloxy)benzaldehyde is determined by a delicate interplay of two main factors:
-
Electronic Effects: These are the electron-donating or electron-withdrawing properties of the substituents already on the ring. Substituents dictate where incoming electrophiles are most likely to attack by influencing the electron density at different positions.[1]
-
Steric Effects: This refers to the physical bulk of the substituents and the incoming electrophile. Bulky groups can block access to adjacent positions, forcing the reaction to occur at less crowded sites.[2]
For this specific molecule, the powerful electron-donating effects of the two alkoxy groups are the dominant electronic factor, while the significant size difference between the methoxy and pentyloxy groups, as well as the size of the electrophile, are the key steric considerations.
Question 2: How do the individual methoxy, pentyloxy, and aldehyde groups influence the reactivity and orientation of substitution?
Answer: Each substituent has a distinct and predictable influence:
-
4-Methoxy and 3-Pentyloxy Groups: Both are alkoxy groups, which are strong activating groups and ortho, para-directors .[3][4] They possess oxygen atoms with lone pairs that donate electron density into the aromatic ring through a strong resonance effect (+M). This effect greatly outweighs their inductive electron-withdrawing effect (-I), making the ring more nucleophilic and thus more reactive towards electrophiles.[5][6] They direct incoming electrophiles to the positions ortho and para relative to themselves.
-
Aldehyde Group (-CHO): This is a deactivating group and a meta-director .[7] The carbonyl group withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive.[8] It directs incoming electrophiles to the meta position.
In any competition, the most powerfully activating group dictates the positions of substitution.[9][10] Therefore, the combined directing effects of the methoxy and pentyloxy groups will govern the regioselectivity, overriding the influence of the deactivating aldehyde group.
Question 3: Based on these effects, which positions on the aromatic ring are the most susceptible to electrophilic attack?
Answer: Let's analyze the available positions (C-2, C-5, and C-6) on the ring:
-
Position C-2: This position is ortho to the methoxy group and ortho to the pentyloxy group. Electronically, it is highly activated. However, it is flanked by two substituents, making it the most sterically hindered position. Attack here is generally disfavored unless the electrophile is very small.[9][10]
-
Position C-5: This position is para to the strongly directing methoxy group and meta to the pentyloxy and aldehyde groups. It is electronically activated and less sterically hindered than C-2 or C-6.
-
Position C-6: This position is ortho to the pentyloxy group and para to the aldehyde group. It is electronically activated by the pentyloxy group. However, it is adjacent to the bulky pentyloxy group, creating significant steric hindrance.
Section 2: Troubleshooting Guide for Regioselectivity Issues
This section is structured to provide direct solutions to common problems encountered during experimentation.
Scenario 1: Poor Regioselectivity - My reaction produces a mixture of C-5 and C-6 isomers that is difficult to separate.
This is the most common challenge. The goal is to manipulate the reaction conditions to favor one isomer significantly over the other.
Troubleshooting Workflow:
-
Evaluate the Electrophile's Size: The steric bulk of your electrophile is the most powerful tool for controlling selectivity.
-
To Favor C-5 (less hindered): Use a bulkier electrophile. For example, in a Friedel-Crafts alkylation, switch from methyl iodide to tert-butyl chloride. The larger t-butyl group will almost exclusively attack the more accessible C-5 position.[2][11]
-
To Favor C-6 (more hindered): This is more challenging. Use the smallest possible electrophile and milder conditions. For nitration, a nitronium (NO₂⁺) source generated under very controlled, low-temperature conditions might slightly increase the C-6 ratio compared to a bulkier nitrating agent.
-
-
Strictly Control the Temperature:
-
Recommendation: Lower the reaction temperature, often to 0°C or below. Lower temperatures increase the selectivity of a reaction by favoring the pathway with the lowest activation energy.[8] The transition state for attack at the more sterically hindered C-6 position has a higher energy; lowering the temperature makes it harder for the reaction to overcome this barrier, thus favoring the C-5 product.
-
-
Leverage Solvent Effects:
-
The choice of solvent can influence the stability of the reaction intermediates and transition states. While highly specific to each reaction, exploring a range of solvents from non-polar (e.g., hexane, CCl₄) to polar aprotic (e.g., DCM, THF) can sometimes alter the product ratio.[12] We recommend running small-scale test reactions to screen for optimal solvent conditions.
-
-
Consider Shape-Selective Catalysis:
-
For certain reactions like nitration or alkylation, using a solid acid catalyst like a zeolite can dramatically influence regioselectivity. Zeolites have defined pore structures that can sterically favor the formation of less bulky isomers.[13] For example, a medium-pore zeolite like ZSM-5 might be used to selectively favor the formation of the isomer where the new substituent is para to the most activating group (methoxy), which corresponds to the C-5 position.
-
Scenario 2: Low Overall Yield - The reaction is sluggish despite the presence of activating groups.
Troubleshooting Workflow:
-
Assess Reaction Acidity: The aldehyde's carbonyl oxygen can be protonated under strongly acidic conditions (e.g., mixed acid nitration). This converts the -CHO group into a -CH(OH)⁺ group, which is an extremely powerful deactivating group. This effect can significantly slow down or halt the desired reaction.
-
Solution: Use milder reaction conditions if possible. For nitration, consider alternative nitrating agents like acetyl nitrate or nitronium tetrafluoroborate in an aprotic solvent. For formylation, the Vilsmeier-Haack reaction is an excellent choice as it proceeds under conditions that are not strongly acidic.[14][15]
-
-
Protect the Aldehyde Group: If harsh conditions are unavoidable, a protection-deprotection strategy is a reliable solution.
-
Protocol: Convert the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal group is an ortho, para-director and is stable to many electrophilic reagents. After the substitution reaction is complete, the aldehyde can be easily regenerated by acid-catalyzed hydrolysis.
-
Section 3: Experimental Protocols & Data
Protocol 1: Regioselective Vilsmeier-Haack Formylation (Favoring the C-6 Position)
The Vilsmeier-Haack reaction is ideal for formylating electron-rich aromatic rings.[16] Given that the Vilsmeier reagent (a chloroiminium ion) is a moderately sized electrophile, substitution is expected to occur at an activated position. The C-6 position, being ortho to the pentyloxy group and para to the existing aldehyde, is a highly probable site of attack.
Materials:
-
4-Methoxy-3-(pentyloxy)benzaldehyde
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium acetate solution
-
Ice bath, magnetic stirrer, and standard glassware for inert atmosphere reactions
Procedure:
-
Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool N,N-Dimethylformamide (DMF, 3.0 equiv.) in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0°C for 30 minutes.
-
Reaction: Dissolve 4-Methoxy-3-(pentyloxy)benzaldehyde (1.0 equiv.) in dry 1,2-dichloroethane. Add this solution dropwise to the cold Vilsmeier reagent.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture onto crushed ice.
-
Hydrolysis: Add a saturated solution of sodium acetate and stir vigorously until the intermediate iminium salt is fully hydrolyzed to the aldehyde. This may require stirring at room temperature or gentle heating.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product (a dialdehyde) by column chromatography.
Data: Influence of Reaction Parameters on Isomer Distribution
The following table summarizes the expected qualitative effects of changing key reaction parameters on the ratio of C-5 to C-6 substituted products in a typical electrophilic aromatic substitution.
| Parameter | To Increase C-5 Isomer Yield (Less Hindered) | To Increase C-6 Isomer Yield (More Hindered) | Scientific Rationale |
| Electrophile Size | Increase (e.g., t-BuCl vs. MeI) | Decrease (e.g., NO₂⁺) | Larger groups are less able to approach the sterically crowded C-6 position adjacent to the pentyloxy group.[2][9] |
| Temperature | Decrease (e.g., 0°C to -20°C) | Increase (with caution) | Lower temperatures favor the product from the lowest energy transition state (C-5 attack). Higher temperatures provide the kinetic energy to overcome the steric barrier at C-6, but often lead to more side products.[8] |
| Catalyst | Use shape-selective catalyst (e.g., ZSM-5 Zeolite) | Use standard Lewis/Brønsted acid (e.g., AlCl₃, H₂SO₄) | The defined pore structure of a zeolite can sterically block the transition state leading to the bulkier C-6 substituted product.[13] |
Section 4: Visualizations
Diagram 1: Electronic Directing Effects
Caption: Directing influences of substituents on the aromatic ring.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for optimizing reaction regioselectivity.
References
-
Masterson, D.S. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]
-
JoVE. (2023, April 30). Directing and Steric Effects in Disubstituted Benzene Derivatives. Journal of Visualized Experiments. [Link]
-
Majid, R. (2023, October 3). Electrophilic Aromatic Substitution (EAS)SEAr. University of Babylon. [Link]
-
Chemistry LibreTexts. (2019, December 30). 17.2: Directing Inductive Effects of Alkyl Groups. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]
-
Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2015, July 18). 16.4: Electrophilic Attack on Disubstituted Benzenes. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]
-
PubMed. (2011, March 4). Regioselectivity in the nitration of dialkoxybenzenes. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Solubilization Strategies for 4-Methoxy-3-(pentyloxy)benzaldehyde in Biological Assays
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic assay performance of highly lipophilic molecules. 4-Methoxy-3-(pentyloxy)benzaldehyde (CAS: 118791-48-3) presents a classic biopharmaceutical challenge: its bulky, hydrophobic pentyloxy chain and aromatic benzaldehyde core severely restrict its aqueous solubility. When introduced into biological media, it rapidly undergoes phase separation, leading to false negatives, inconsistent dose-response curves, and 1[1].
This guide provides field-proven, self-validating protocols to overcome these solubility barriers without compromising cellular integrity or assay mechanics.
Diagnostic Workflow: Resolving Precipitation Issues
Figure 1: Troubleshooting workflow for solubilizing hydrophobic benzaldehyde derivatives.
Troubleshooting Guide & FAQs
Q1: Why does 4-Methoxy-3-(pentyloxy)benzaldehyde precipitate instantly when I add my DMSO stock to the cell culture media? Causality: This phenomenon is known as a "solvent crash." The molecule is perfectly solvated in 100% DMSO due to the solvent's polar aprotic nature disrupting solute-solute interactions. However, when introduced into an aqueous buffer, the local DMSO concentration plummets. The hydrophobic pentyloxy chain creates a massive thermodynamic penalty in water, forcing the water molecules to form a highly ordered clathrate cage. To minimize this unfavorable entropy state, the benzaldehyde molecules rapidly aggregate and nucleate into micro-precipitates. Solution: Optimize your dilution kinetics. Never inject the aqueous buffer into the DMSO stock. Instead, add the DMSO stock dropwise into a rapidly vortexing aqueous buffer to ensure instantaneous dispersal,2[2].
Q2: Can I just increase the final DMSO concentration to 2-5% to keep the compound dissolved during my MTT assay? Causality: No. While increasing DMSO will thermodynamically favor solubility, it introduces severe biological artifacts. DMSO concentrations above 0.5% (v/v) can compromise cell membrane integrity, alter sulfur metabolism, and directly 3[3]. This creates a confounding variable where observed cytotoxicity cannot be distinguished between the drug's mechanism of action and solvent toxicity. Solution: Cap final DMSO concentrations at 0.2% - 0.5%[3]. If the compound still precipitates, you must transition to a carrier-mediated delivery system, such as cyclodextrins or polymeric micelles.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, every solubilization workflow must include a validation step to confirm that the compound is truly dissolved and not merely suspended as an invisible micro-emulsion.
Protocol A: HP-β-Cyclodextrin Inclusion Complexation
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. The lipophilic pentyloxy chain and benzaldehyde core of the molecule spontaneously partition into this cavity via van der Waals forces and hydrophobic interactions,4[4].
-
Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target biological buffer (e.g., PBS, pH 7.4).
-
Primary Solubilization: Dissolve 4-Methoxy-3-(pentyloxy)benzaldehyde in 100% ethanol to create a highly concentrated organic stock (e.g., 50 mM).
-
Complexation: Add the organic stock dropwise to the HP-β-CD solution under continuous magnetic stirring at 37°C. The ethanol acts as a transient co-solvent to facilitate cavity entry.
-
Solvent Evaporation: Stir the solution in an open vessel in a fume hood for 4-6 hours (or use a rotary evaporator) to completely evaporate the ethanol.
-
Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. If the inclusion complex was successful, no pellet will form. Quantify the supernatant concentration using UV-Vis spectroscopy (measuring the benzaldehyde absorbance peak) to confirm the exact molarity before dosing your assay.
Protocol B: PEG-PLA Polymeric Micelle Encapsulation
Mechanism: Amphiphilic diblock copolymers, such as Poly(ethylene glycol)-block-poly(lactic acid) (PEG-PLA), self-assemble in water into spherical micelles. The hydrophobic PLA core acts as a reservoir for 4-Methoxy-3-(pentyloxy)benzaldehyde, while the hydrophilic PEG corona .
-
Co-dissolution: Dissolve both the PEG-PLA polymer and 4-Methoxy-3-(pentyloxy)benzaldehyde in a volatile organic solvent (e.g., acetone or THF) at a 10:1 polymer-to-drug mass ratio.
-
Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation overnight to form a thin, solid polymer-drug film.
-
Hydration: Rehydrate the film with pre-warmed (60°C) aqueous buffer.
-
Self-Assembly: Sonicate the hydrated mixture using a probe sonicator (pulsed mode, 5 minutes on ice) to drive the self-assembly of uniform, drug-loaded micelles.
-
Self-Validation Step: Filter the micellar dispersion through a 0.22 µm syringe filter to remove any unencapsulated drug aggregates. Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS) to ensure particles are <100 nm, preventing optical interference in fluorescence/absorbance assays.
Quantitative Data Presentation
The following table summarizes the performance metrics of different solubilization strategies for highly hydrophobic benzaldehyde derivatives:
| Solubilization Strategy | Max Aqueous Concentration Achieved* | Biological Compatibility (Cell Assays) | Optical Interference (Absorbance/Fluorescence) | Primary Limitation |
| 0.2% DMSO (Standard) | < 10 µM | Excellent | None | Extremely low solubility limit; high risk of precipitation. |
| 5.0% DMSO | ~ 100 µM | Poor (Cytotoxic) | Low | Alters cell metabolism; invalidates viability assays. |
| 20% HP-β-Cyclodextrin | > 500 µM | Excellent | None | Requires optimization of host-guest molar ratios. |
| PEG-PLA Micelles | > 1 mM | Good | Moderate (Light scattering if >200nm) | Slower release kinetics; requires sonication equipment. |
*Estimated values based on structurally analogous hydrophobic benzaldehyde derivatives.
References
- Title: Solubility Enhancement of Hydrophobic Drugs Source: Sigma-Aldrich URL
- Title: Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors Source: MDPI URL
- Title: Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications Source: MDPI URL
- Title: Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility Source: Benchchem URL
- Title: Dimethyl Sulfoxide (DMSO)
Sources
- 1. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Cost-Reduction Strategies for 4-Methoxy-3-(pentyloxy)benzaldehyde Synthesis
Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals.
Executive Overview
4-Methoxy-3-(pentyloxy)benzaldehyde is a high-value intermediate frequently utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other active pharmaceutical ingredients (APIs). The traditional synthetic route—O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 1-bromopentane in N,N-dimethylformamide (DMF)—is effective at the bench scale but presents severe economic and environmental bottlenecks during multi-kilogram scale-up.
This technical guide provides field-proven troubleshooting strategies to transition your workflow from a high-cost, high-waste traditional route to a highly optimized Solid-Liquid Phase-Transfer Catalysis (PTC) system.
Troubleshooting & Process Optimization FAQs
Q1: How can we eliminate expensive and toxic aprotic solvents like DMF from the alkylation step without sacrificing yield? Expert Answer: Transition to a Solid-Liquid Phase-Transfer Catalysis (PTC) system using Tetrahydrofuran (THF) and Tetrabutylammonium bromide (TBAB)[1]. Causality: DMF is used traditionally because it dissolves both the organic substrate and the inorganic base (partially), facilitating the SN2 reaction. However, DMF requires energy-intensive distillation and massive aqueous washes to remove. By using TBAB in refluxing THF, the quaternary ammonium cation ( Q+ ) extracts the isovanillin phenoxide anion from the solid K2CO3 surface into the bulk organic phase as a highly reactive ion pair. This allows you to use THF—a cheaper, volatile solvent that can be directly telescoped into subsequent Grignard or Wittig reactions without aqueous workup[2].
Q2: 1-Bromopentane is a major raw material cost driver. Can we substitute it with 1-chloropentane? Expert Answer: Yes, but only if you implement an in situ Finkelstein catalytic cycle. Causality: 1-Chloropentane is significantly cheaper than 1-bromopentane but suffers from poor electrophilicity due to the strong C-Cl bond, which normally leads to stalled reactions. By adding a catalytic amount of Potassium Iodide (KI) (10 mol%), the iodide ion displaces the chloride to form 1-iodopentane—a highly reactive electrophile. Once the 1-iodopentane reacts with the isovanillin phenoxide, the iodide is expelled and re-enters the catalytic cycle. This dual-catalytic system (TBAB for phase transfer + KI for nucleophilic activation) bridges the reactivity gap, allowing the use of ultra-low-cost alkyl chlorides.
Q3: We transitioned to THF/K₂CO₃, but we are experiencing incomplete conversion (stalling at ~60%) even with excess alkylating agent. What is the physical cause? Expert Answer: The failure is almost certainly due to the particle size of your solid base. Causality: In solid-liquid PTC, the deprotonation of isovanillin occurs strictly at the solid-liquid interface. demonstrate a direct mathematical correlation between K2CO3 particle size and reaction conversion[1]. Granular carbonate (D90 > 500 μm) lacks the necessary surface area, leaving up to 37% unreacted starting material. You must specify milled anhydrous K2CO3 with a particle size distribution of D90 < 50 μm to achieve >99% conversion[1].
Q4: How can we streamline the purification process to avoid column chromatography? Expert Answer: Utilize a "telescoped" process design. Because the optimized PTC reaction uses THF and avoids water entirely, the inorganic salts ( K2CO3 , KBr , KCl ) simply remain suspended as solids. By filtering the reaction mixture hot, you obtain a pure solution of 4-Methoxy-3-(pentyloxy)benzaldehyde in THF. This solution can be quantified via quantitative NMR (qNMR) or HPLC and used directly in the next synthetic step, completely bypassing isolation and chromatography[2].
Quantitative Data: Process Parameter Comparison
The following table summarizes the quantitative improvements achieved by shifting to the optimized PTC methodology.
| Parameter | Traditional Process | Cost-Reduced PTC Process | Mechanistic Impact / Causality |
| Solvent | DMF (10 Vol) | THF (6 Vol) | Eliminates high-boiling toxic solvent; enables direct telescoping. |
| Alkylating Agent | 1-Bromopentane (1.5 eq) | 1-Chloropentane (1.2 eq) | Reduces raw material costs by ~60%; KI catalyst ensures reactivity. |
| Base Specification | K2CO3 (Granular) | K2CO3 (Milled, D90 < 50 μm) | Maximizes solid-liquid surface area, ensuring >99% conversion. |
| Catalyst System | None | TBAB (5 mol%) + KI (10 mol%) | Facilitates phase transport and accelerates SN2 kinetics. |
| Workup / Waste | Aqueous Extraction | Direct Filtration | Eliminates wastewater generation and energy-intensive solvent swaps. |
Mechanistic and Workflow Visualizations
Mechanistic pathway of solid-liquid Phase-Transfer Catalysis (PTC) for isovanillin alkylation.
Process workflow comparison between traditional DMF-based and optimized PTC-driven synthesis.
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the specified In-Process Control (IPC) criteria are met.
Materials Required:
-
Isovanillin (1.0 equivalent, limiting reagent)
-
1-Chloropentane (1.2 equivalents)
-
Anhydrous K2CO3 (1.5 equivalents, Must be milled to D90 < 50 μm )
-
Tetrabutylammonium bromide (TBAB) (0.05 equivalents)
-
Potassium Iodide (KI) (0.10 equivalents)
-
Anhydrous Tetrahydrofuran (THF) (6 Volumes relative to isovanillin mass)
Step-by-Step Methodology:
-
Reactor Charging: To a dry, nitrogen-purged reactor, charge the isovanillin, milled K2CO3 , TBAB, and KI.
-
Solvent Addition: Add anhydrous THF (6 Vol). Initiate overhead stirring at a high RPM (e.g., >300 RPM) to ensure the solid K2CO3 is fully suspended. Causality: PTC relies on solid-liquid contact; poor agitation will artificially stall the reaction.
-
Alkylating Agent Addition: Add 1-chloropentane (1.2 eq) in a single portion at room temperature.
-
Heating & Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 6 hours.
-
Validation Check 1 (IPC): Withdraw a 0.5 mL aliquot, filter through a 0.2 μm syringe filter, and analyze via HPLC (UV at 254 nm).
-
Pass Criterion: Isovanillin peak area is < 1.0%.
-
Fail Criterion: If isovanillin > 1.0%, do not add more alkylating agent . Instead, verify reactor stirring speed to ensure base suspension, and continue reflux for 2 additional hours before re-checking.
-
-
Filtration: Once IPC passes, cool the reactor to 20°C. Filter the suspension through a Celite pad to remove all inorganic salts ( K2CO3 , KCl , KBr ). Wash the filter cake with an additional 1 Vol of THF.
-
Telescoping (Validation Check 2): The resulting filtrate is a pure solution of 4-Methoxy-3-(pentyloxy)benzaldehyde in THF. Perform a quantitative assay (qNMR or HPLC against a standard) to determine the exact molarity of the solution. You may now use this solution directly in your subsequent downstream chemistry.
References
-
Solving a Scale-Up Problem in the O-Alkylation of Isovanillin Under Phase-Transfer Catalysis Conditions. Organic Process Research & Development. American Chemical Society (ACS). URL:[Link]
-
Phase Transfer Catalysis with Quaternary Ammonium Type Gemini Surfactants: O‐Alkylation of Isovanillin. Journal of Surfactants and Detergents. Springer / Wiley. URL:[Link]
Sources
troubleshooting poor reproducibility in experiments with 4-Methoxy-3-(pentyloxy)benzaldehyde
Technical Support Center: 4-Methoxy-3-(pentyloxy)benzaldehyde
From the desk of the Senior Application Scientist
Welcome to the technical support center for 4-Methoxy-3-(pentyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common issues related to experimental reproducibility. Poor reproducibility can often be traced back to subtle variables in reagent quality, storage, or reaction conditions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and solve these challenges effectively.
Section 1: Starting Material Integrity & Characterization
The quality and stability of your starting material are the most critical factors for reproducible results.[1][2] Any deviation in the purity or integrity of 4-Methoxy-3-(pentyloxy)benzaldehyde can have cascading effects on your experiment.
FAQs: Reagent Quality & Storage
Q1: My reaction yields are inconsistent across different lots of 4-Methoxy-3-(pentyloxy)benzaldehyde. What's the first thing I should check?
A1: The first and most critical step is to validate the purity and identity of each new lot before use. Lot-to-lot variability is a significant source of irreproducibility in research.[3] Your initial assessment should focus on two areas:
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to quantify the purity of the aldehyde. A high-quality reagent should have a purity level of >98%.[1] The presence of multiple peaks suggests impurities that could interfere with your reaction.
-
Structural Confirmation: Confirm the compound's identity using Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] Compare the ¹H and ¹³C NMR spectra against a known standard or reference data to ensure you have the correct molecule and to identify any potential contaminants.
Substandard or impure reagents can introduce contaminants that lead to side reactions, reduced yields, and flawed interpretations.[1][6]
Q2: I suspect my stored 4-Methoxy-3-(pentyloxy)benzaldehyde has degraded. What are the common signs of degradation?
A2: Aromatic aldehydes, particularly those with electron-donating groups like methoxy and pentyloxy, are susceptible to degradation.[7] The most common degradation pathway is oxidation.[7] Key signs include:
-
Visual Change: A noticeable color change, often to a yellowish or brownish hue, from the expected beige or off-white solid.
-
Analytical Evidence:
-
FTIR Spectroscopy: The appearance or broadening of a peak in the 2500-3300 cm⁻¹ region, indicative of the O-H stretch of a carboxylic acid, and a shift in the carbonyl (C=O) peak.
-
¹H NMR Spectroscopy: The emergence of a broad singlet peak downfield (>10 ppm), characteristic of a carboxylic acid proton. You may also see a decrease in the integration of the aldehyde proton peak (around 9.8 ppm).
-
HPLC/GC-MS: The appearance of a new peak corresponding to the molecular weight of the oxidized product, 4-methoxy-3-(pentyloxy)benzoic acid.
-
Q3: What are the best practices for storing this compound to ensure long-term stability?
A3: Proper storage is essential to prevent degradation.[8][9] Aromatic aldehydes are sensitive to air, light, heat, and moisture.[7][10][11]
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation of the aldehyde group to a carboxylic acid.[7] |
| Container | Use an airtight, amber glass vial or bottle. | Prevents exposure to oxygen and UV light, which can cause photodegradation.[7][9] |
| Temperature | Store in a cool, dry place, ideally refrigerated (2-8 °C). | Reduces the rate of both oxidation and potential polymerization reactions.[7] |
| Handling | Always handle in a well-ventilated area or fume hood.[10] | Avoids inhalation and ensures safety. |
Section 2: Troubleshooting Common Synthetic Reactions
Once you have validated your starting material, reproducibility issues often arise from the reaction setup and conditions.
Workflow for Pre-Experiment Reagent Validation
The following workflow should be performed for every new lot of 4-Methoxy-3-(pentyloxy)benzaldehyde to prevent downstream issues.
Caption: A decision-tree for validating new reagent lots.
FAQs: Reaction-Specific Issues
Q4: I'm attempting a reductive amination, but my yield is low and I'm seeing significant amounts of the starting aldehyde remaining. What could be wrong?
A4: Low yield in reductive amination with this substrate often points to issues with imine formation or the reducing agent.
-
Inefficient Imine Formation: The formation of the imine intermediate is a critical equilibrium step.
-
Water Removal: This reaction produces water, which can shift the equilibrium back towards the starting materials. Ensure your solvent is anhydrous and consider using a dehydrating agent like molecular sieves (3Å or 4Å) or a Dean-Stark apparatus if the reaction temperature allows.
-
pH Control: The reaction is often acid-catalyzed. However, if the pH is too low, the amine nucleophile will be protonated and non-reactive. If the pH is too high, the catalyst is ineffective. A slightly acidic pH (4-6) is typically optimal.
-
-
Reducing Agent Choice & Activity:
-
Mild Reducing Agents: Use a mild reducing agent that selectively reduces the imine but not the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred as it is less toxic and tolerant of slightly acidic conditions.
-
Reagent Quality: Ensure your reducing agent has not degraded from improper storage.
-
Q5: During a Williamson ether synthesis to prepare this compound (from vanillin and a pentyl halide), I'm getting a low yield and a significant amount of a side product. What is happening?
A5: This is a classic issue in Williamson ether synthesis. The likely culprit is competition between the desired Sₙ2 reaction and an E2 elimination reaction, along with potential issues with the base or solvent.
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating the hydroxyl group of vanillin. Weaker bases like potassium carbonate (K₂CO₃) can work but may require higher temperatures or longer reaction times, which can promote side reactions.
-
Solvent: A polar aprotic solvent like DMF or THF is necessary to solvate the cation and leave the phenoxide nucleophile reactive.
-
Leaving Group on the Alkyl Halide: Use a good leaving group like iodide or bromide (e.g., 1-bromopentane).
-
Side Product: The likely side product is from the elimination of HBr from 1-bromopentane, yielding pentene. This is favored by high temperatures and sterically hindered bases.
Common Degradation Pathway
Understanding how the molecule degrades is key to troubleshooting. The primary pathway is oxidation.
Caption: Oxidation of the aldehyde to a carboxylic acid impurity.
Section 3: Analytical & Purification Protocols
Self-validating protocols are essential for ensuring trustworthiness in your results.[3] Here are standardized methods for analysis and purification.
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a baseline for quantifying the purity of your starting material.
Objective: To separate and quantify 4-Methoxy-3-(pentyloxy)benzaldehyde from potential impurities.[5]
Methodology:
-
Sample Preparation:
-
Accurately weigh ~5 mg of the compound.
-
Dissolve in 10 mL of the mobile phase (or a compatible solvent like acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). 0.1% formic acid can be added to both solvents to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks.
-
Calculate the purity as: (Area of Aldehyde Peak / Total Area of All Peaks) * 100%.
-
Protocol 2: Purification by Column Chromatography
If your starting material is found to be impure, this is a standard method for purification.
Objective: To remove polar impurities (like the corresponding carboxylic acid) from the less polar aldehyde.
Methodology:
-
Slurry Preparation:
-
Dissolve the crude 4-Methoxy-3-(pentyloxy)benzaldehyde in a minimal amount of dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (2-3x the weight of the crude product) and concentrate under reduced pressure to obtain a dry, free-flowing powder.
-
-
Column Packing:
-
Pack a glass column with silica gel (60-120 mesh) using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent. Ensure there are no air bubbles.
-
-
Loading & Elution:
-
Carefully add the prepared slurry to the top of the packed column.
-
Begin elution with the non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15) to elute the desired compound.[12]
-
-
Fraction Collection & Analysis:
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product. Confirm final purity using the HPLC protocol above.
-
References
- A Comparative Guide to Analytical Techniques for the Characterization of 2-[3-(benzyloxy)phenyl]benzaldehyde and Its Isomers. Benchchem.
- Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation.
- Does reagent quality play a role in reproducibility of experimental data? NEB.
- Aldehydes and Their Scents in Cannabis: Beyond Terpenes. Aromatic Science.
- A Comparative Guide to Analytical Techniques for Characterizing 4-Bromobenzaldehyde and its Products. Benchchem.
- Building Blocks of Research: The Importance of High-Quality Reagents. MBL International.
- Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
- The Importance of High-Quality Reagents in Accurate Experimental Results. Reagents.com.
- Analysis and Stability of Aldehydes and Terpenes in Electropolished Canisters. Forest Products Laboratory.
- A Technical Guide to 4-(3-Methoxypropoxy)benzaldehyde: Synthesis, Commercial Sourcing, and Analytical Characterization. Benchchem.
- 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet. ChemicalBook.
- Why High-Quality Reagents Matter in Industrial Applications. Apollo Scientific.
- Chemical Reagents in Research: Improving Lab Accuracy. Analitika Expo.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry.
- 2-amino-4-methoxy-3-pentoxybenzaldehyde. Chemical Synthesis Database.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. ResearchGate.
- 4-methoxy-3-(pentyloxy)benzaldehyde (C13H18O3). PubChemLite.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- An Aroma Chemical Profile: Aldehyde C-11. Perfumer & Flavorist.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Organic Synthesis Problems and Solutions. Scribd.
- Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. National Center for Biotechnology Information.
- 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | 172900-75-3. MilliporeSigma.
- Unveiling the Reactivity Landscape: 4-Methoxy-3-nitrobenzaldehyde vs. 3-Nitrobenzaldehyde in Nucleophilic Addition. Benchchem.
- 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | C12H16O4 | CID 11218358. PubChem.
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 4-Methoxy-3-(pentyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor and regulatory compliance.[][2][3] This guide provides an in-depth, comparative analysis of the primary spectroscopic methods used to verify the molecular structure of 4-Methoxy-3-(pentyloxy)benzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry. As a senior application scientist, my focus is not merely on the "what" but the "why" – elucidating the rationale behind experimental choices to ensure self-validating and reproducible results.
The Imperative of Structural Integrity
The journey from a hypothesized molecule to a potential therapeutic agent is paved with meticulous verification. Any ambiguity in the molecular structure can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.[][2] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for establishing the identity, purity, and stability of a synthesized compound like 4-Methoxy-3-(pentyloxy)benzaldehyde.
A Plausible Synthetic Route: Williamson Ether Synthesis
To understand the context of structural confirmation, we first consider a probable synthetic pathway for 4-Methoxy-3-(pentyloxy)benzaldehyde. A common and effective method is the Williamson ether synthesis, starting from vanillin (4-hydroxy-3-methoxybenzaldehyde) and 1-bromopentane.
This synthesis involves the deprotonation of the hydroxyl group of vanillin by a base, followed by nucleophilic attack of the resulting phenoxide on 1-bromopentane. While seemingly straightforward, this reaction can yield impurities, such as unreacted starting materials or side-products, necessitating the robust analytical confirmation detailed below.
The Spectroscopic Toolkit: A Comparative Analysis
No single analytical technique is sufficient for the complete structural elucidation of an organic molecule.[4][5][6] Instead, we rely on the synergistic power of multiple spectroscopic methods, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds, as it provides detailed information about the carbon-hydrogen framework.[4][5]
Expertise & Experience: For a molecule like 4-Methoxy-3-(pentyloxy)benzaldehyde, both ¹H and ¹³C NMR are indispensable. ¹H NMR will reveal the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR, in turn, provides a count of the distinct carbon atoms.
Expected ¹H NMR Data (in CDCl₃, predicted):
-
Aldehyde Proton: A singlet around 9.8 ppm. This is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.[7][8]
-
Aromatic Protons: Three distinct signals in the aromatic region (6.8-7.5 ppm), likely exhibiting splitting patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
-
Pentyloxy Protons:
-
A triplet around 4.0 ppm corresponding to the two protons on the carbon adjacent to the ether oxygen (-O-CH₂-).
-
A multiplet around 1.8 ppm for the next CH₂ group.
-
A multiplet around 1.4 ppm for the subsequent two CH₂ groups.
-
A triplet around 0.9 ppm for the terminal methyl group (-CH₃).
-
-
Methoxy Protons: A sharp singlet around 3.9 ppm.
Expected ¹³C NMR Data (in CDCl₃, predicted):
-
Carbonyl Carbon: A signal in the highly deshielded region of 190-195 ppm.[9]
-
Aromatic Carbons: Six distinct signals in the range of 110-160 ppm. The carbons attached to oxygen will be the most downfield.
-
Pentyloxy Carbons: Five signals in the aliphatic region (14-70 ppm).
-
Methoxy Carbon: A signal around 56 ppm.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H NMR signals.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[6]
Expertise & Experience: For 4-Methoxy-3-(pentyloxy)benzaldehyde, the key diagnostic peaks will be the C=O stretch of the aldehyde and the C-H stretch of the aldehyde proton. The presence of these, along with the aromatic and aliphatic C-H and C-O stretches, provides strong evidence for the proposed structure.
Expected IR Data (predicted):
-
Aldehyde C-H Stretch: Two characteristic peaks around 2830-2860 cm⁻¹ and 2700-2760 cm⁻¹. The lower frequency peak is particularly diagnostic.[7][8]
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) from the pentyloxy and methoxy groups.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption around 1685-1705 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde.[7][8][10]
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region corresponding to the ether linkages.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
ATR: Alternatively, a small amount of the sample can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Sample Spectrum: Place the prepared sample in the instrument and acquire the spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer further structural information.[6]
Expertise & Experience: For 4-Methoxy-3-(pentyloxy)benzaldehyde, we would expect to see a molecular ion peak corresponding to its molecular weight (C₁₃H₁₈O₃ = 222.28 g/mol ). The fragmentation pattern will also be characteristic.
Expected MS Data (Electron Ionization - EI, predicted):
-
Molecular Ion Peak (M⁺): A peak at m/z = 222.
-
M-1 Peak: A peak at m/z = 221, corresponding to the loss of the aldehydic hydrogen.[11]
-
Loss of Pentyloxy Radical: Fragmentation of the ether bond is common. Loss of the pentyloxy radical (•OC₅H₁₁) would lead to a fragment at m/z = 151.
-
Loss of Pentyl Radical: Cleavage of the C-O bond can also occur, leading to the loss of the pentyl radical (•C₅H₁₁) and a fragment at m/z = 151.
-
Benzoyl Cation: A characteristic fragment for benzaldehyde derivatives is the benzoyl cation, which in this case would be at a higher m/z due to the substituents.[12]
-
Tropylium Ion: Further fragmentation of the aromatic ring can lead to the formation of a tropylium-like ion.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as acetone or ethyl acetate.[12]
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase.
-
MS Analysis: As each component elutes from the GC column, it enters the mass spectrometer.
-
Ionization: The molecules are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and a mass spectrum is generated for each time point in the chromatogram.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and relative numbers. | Provides the most detailed structural information.[4][5] | Requires a relatively pure sample; can have overlapping signals. |
| ¹³C NMR | Number and type of carbon atoms. | Complements ¹H NMR; good for identifying symmetry. | Low sensitivity; requires longer acquisition times. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and inexpensive; good for a quick check of reaction progress.[13] | Provides limited information about the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity; confirms molecular formula. | Isomers can have identical molecular weights; fragmentation can be complex. |
Predicted Spectroscopic Data for 4-Methoxy-3-(pentyloxy)benzaldehyde
| Technique | Expected Key Data | Interpretation |
| ¹H NMR | ~9.8 ppm (s, 1H), 6.8-7.5 ppm (m, 3H), ~4.0 ppm (t, 2H), ~3.9 ppm (s, 3H), ~0.9 ppm (t, 3H) | Confirms aldehyde, substituted aromatic ring, and both alkoxy groups. |
| ¹³C NMR | ~192 ppm, 110-160 ppm (6 signals), 14-70 ppm (5 signals), ~56 ppm | Confirms carbonyl, aromatic, pentyloxy, and methoxy carbons. |
| IR (cm⁻¹) | ~2720 & ~2820, ~1690 (strong), ~1250 (strong) | Confirms aldehyde C-H, conjugated C=O, and ether C-O bonds. |
| MS (m/z) | 222 (M⁺), 221, 151 | Confirms molecular weight and expected fragmentation. |
Conclusion
The structural confirmation of a synthesized molecule like 4-Methoxy-3-(pentyloxy)benzaldehyde is a critical step that demands a rigorous and multi-pronged analytical approach. While each technique—NMR, IR, and Mass Spectrometry—provides valuable insights, it is their collective and corroborative data that builds an unshakeable foundation of trustworthiness in the final structural assignment. By understanding the causality behind the experimental choices and the unique information each method provides, researchers can confidently and efficiently validate their synthetic products, paving the way for further investigation in the drug development pipeline.
References
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PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 2-amino-4-methoxy-3-pentoxybenzaldehyde. Retrieved from [Link]
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Acta Crystallographica Section E: Structure Reports Online. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. International Union of Crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde Derivatives. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
- Elyashberg, M., Williams, A. J., & Martin, G. E. (2008). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream.
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ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]
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Organic Syntheses. (n.d.). Instructions for Articles. Retrieved from [Link]
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Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
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ACS Omega. (2020). Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. American Chemical Society. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: aldehydes. Retrieved from [Link]
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Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde at BMRB. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, December 5). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde. Retrieved from [Link]
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University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-methoxy-3-(methoxymethoxy)benzaldehyde. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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CD Formulation. (n.d.). Organic Impurity Test. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
mVOC 4.0. (n.d.). 4-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
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ACS Publications. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Retrieved from [Link]
-
YouTube. (2020, November 19). 11.18 Method Validation of Drug Substances and Drug Products. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
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PhotochemCAD. (n.d.). Benzaldehyde. Retrieved from [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
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A Senior Application Scientist's Guide: Comparative Analysis of 4-Methoxy-3-(pentyloxy)benzaldehyde
A deep dive into the synthesis, characterization, and functional properties of a promising vanillin derivative, benchmarked against its structural analogues.
Introduction: Beyond Vanilla
Vanillin (4-hydroxy-3-methoxybenzaldehyde), the principal component of the vanilla bean, is a privileged molecular scaffold in drug discovery and material science.[1] Its aromatic ring is adorned with three key functional groups—aldehyde, hydroxyl, and ether—that serve as versatile handles for chemical modification.[2][3] Altering these groups can profoundly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn governs its interaction with biological targets.[2]
This guide focuses on a specific modification: the etherification of the phenolic hydroxyl group. By converting this group into an alkoxy ether, we can systematically tune the molecule's properties. Here, we present an in-depth comparative analysis of 4-Methoxy-3-(pentyloxy)benzaldehyde , a vanillin derivative where the hydroxyl proton is replaced by a five-carbon pentyl chain. We will benchmark its synthesis, spectral characteristics, and key functional attributes against its parent compound, vanillin, and other 3-alkoxy analogues. This analysis serves as a technical resource for researchers exploring structure-activity relationships (SAR) in the development of novel therapeutic agents, flavor compounds, and specialty polymers.
Synthesis via Williamson Ether Synthesis: A Validated Workflow
The most reliable and common method for preparing 4-methoxy-3-alkoxybenzaldehydes from vanillin is the Williamson ether synthesis.[3][4] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Causality of Experimental Design
The core of this synthesis involves the deprotonation of the weakly acidic phenolic hydroxyl group of vanillin to form a more potent nucleophile, the phenoxide ion. This is typically achieved using a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The resulting phenoxide then attacks the electrophilic carbon of a primary alkyl halide (e.g., 1-bromopentane), displacing the halide and forming the ether linkage.[5]
-
Choice of Base: Potassium carbonate is often preferred as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without causing side reactions with the aldehyde group.
-
Choice of Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively dissolve the ionic intermediates (phenoxide, K₂CO₃) and do not participate in the reaction, facilitating a clean SN2 pathway.[5]
-
Choice of Alkyl Halide: Primary alkyl halides are essential. Secondary or tertiary halides would lead to a competing elimination (E2) reaction, significantly reducing the yield of the desired ether product.[4]
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis of 4-Methoxy-3-(pentyloxy)benzaldehyde.
Detailed Protocol: Synthesis of 4-Methoxy-3-(pentyloxy)benzaldehyde
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile (approx. 20 mL per gram of vanillin).
-
Addition of Alkylating Agent: While stirring, add 1-bromopentane (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (e.g., 7:3) eluent system. The disappearance of the vanillin spot indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Comparative Physicochemical and Spectroscopic Analysis
Modifying the phenolic hydroxyl group of vanillin with alkyl chains of varying lengths systematically alters the compound's physical and spectral properties.
Physicochemical Properties
The primary effect of extending the alkyl chain is an increase in molecular weight and lipophilicity, the latter of which is often estimated by the partition coefficient, LogP. This change directly impacts solubility and potential interactions with biological membranes.
| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| Vanillin | C₈H₈O₃ | 152.15 | 80 - 83[6] | 1.21 |
| 4-Methoxy-3-ethoxybenzaldehyde (Ethyl Vanillin Analogue) | C₁₀H₁₂O₃ | 180.20 | 74 - 77[7] | 1.84 |
| 4-Methoxy-3-(propyloxy)benzaldehyde | C₁₁H₁₄O₃ | 194.23 | ~45-48 | 2.37 |
| 4-Methoxy-3-(butyloxy)benzaldehyde | C₁₂H₁₆O₃ | 208.25 | ~49-51 | 2.90 |
| 4-Methoxy-3-(pentyloxy)benzaldehyde | C₁₃H₁₈O₃ | 222.27 | ~35-38 | 3.1[8] |
Note: Melting points and LogP values for propyloxy and butyloxy derivatives are estimates based on trends.
As the alkyl chain length increases, the melting point generally decreases due to disruption of the crystal lattice packing seen in vanillin. Concurrently, the predicted LogP value increases, indicating greater lipid solubility.
Comparative Spectroscopic Signatures
The ¹H NMR spectrum provides a clear fingerprint for these compounds. While the signals for the aldehyde and aromatic protons remain relatively consistent, the introduction and elongation of the alkoxy chain provide distinct diagnostic peaks.
-
Aldehyde Proton (-CHO): A sharp singlet consistently appears far downfield around δ 9.8-10.0 ppm due to the strong deshielding effect of the carbonyl group.[9]
-
Aromatic Protons: Three protons on the benzene ring typically appear as a set of multiplets between δ 6.9-7.5 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H is found around δ 3.9 ppm.
-
Alkoxy Protons (-O-CH₂-R): This is the key region of differentiation. The protons on the carbon directly attached to the ether oxygen (-O-CH₂ -) appear as a triplet around δ 4.0 ppm. The subsequent methylene groups of the chain appear further upfield, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.
The IR spectrum is useful for confirming the presence of key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band appears around 1680-1705 cm⁻¹ , characteristic of an aromatic aldehyde where the carbonyl is conjugated with the benzene ring.[10]
-
C-O-C Stretch (Ether): Strong bands in the region of 1270-1200 cm⁻¹ and 1140-1085 cm⁻¹ confirm the presence of the aryl-alkyl ether linkage.
-
C-H Stretch (Aliphatic): The key difference between the analogues is the intensity of the C-H stretching bands just below 3000 cm⁻¹ . As the pentyloxy chain is longer than an ethoxy or methoxy group, 4-Methoxy-3-(pentyloxy)benzaldehyde will show more prominent absorptions in this region.
Comparative Functional Analysis: Antioxidant & Antimicrobial Potential
Vanillin and its derivatives are widely recognized for their biological activities, particularly as antioxidant and antimicrobial agents.[11] The conversion of the phenolic hydroxyl group to an ether linkage is a critical modification that directly influences these properties.
Antioxidant Activity: The Role of the Phenolic Hydroxyl
The primary mechanism of antioxidant activity for phenolic compounds like vanillin is hydrogen atom donation from the hydroxyl group to neutralize free radicals. The resulting phenoxy radical is stabilized by resonance across the aromatic ring.
By converting the -OH group to an -OR group (an ether), this primary mechanism is eliminated. Consequently, 4-Methoxy-3-(pentyloxy)benzaldehyde and its alkoxy analogues are expected to show significantly reduced radical-scavenging activity compared to vanillin when measured by standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[12]
Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant like vanillin.
This protocol provides a self-validating system to compare the antioxidant capacity of the compounds.
-
Preparation: Prepare stock solutions (e.g., 1 mg/mL) of vanillin, 4-methoxy-3-(pentyloxy)benzaldehyde, and a positive control (e.g., ascorbic acid) in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay: In a 96-well plate, add 100 µL of various concentrations of the test compounds (prepared by serial dilution) to individual wells. Add 100 µL of methanol to a "blank" well.
-
Reaction Initiation: Add 100 µL of the DPPH solution to all wells. The total volume is 200 µL.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Analysis: The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
Antimicrobial Activity: The Influence of Lipophilicity
While the antioxidant activity may be diminished, the antimicrobial potential could be enhanced. The mode of action for many phenolic antimicrobials involves interaction with and disruption of the bacterial cell membrane.[13][14] This interaction is strongly influenced by the compound's lipophilicity.
-
Vanillin: Possesses moderate antimicrobial activity.[13]
-
Alkoxy Analogues: Increasing the length of the alkyl chain from ethoxy to pentyloxy systematically increases the compound's lipophilicity (LogP). This enhanced lipid solubility can facilitate better partitioning into the lipid bilayer of bacterial membranes, potentially increasing antimicrobial efficacy.[15] However, there is often a "cut-off effect," where excessive lipophilicity can lead to poor aqueous solubility and reduced bioavailability, thus decreasing activity. The pentyloxy group represents a significant increase in lipophilicity and would be expected to show enhanced activity against certain microbes, particularly Gram-positive bacteria, compared to vanillin or ethyl vanillin.[15]
Caption: SAR logic for the effect of alkyl chain length on antimicrobial activity.
This microbroth dilution method is a standard for assessing antimicrobial potency.
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a growth medium like Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth + bacteria, no compound), a negative control (broth only), and a solvent control (broth + bacteria + solvent).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Outlook
The conversion of vanillin to 4-Methoxy-3-(pentyloxy)benzaldehyde represents a significant and strategic structural modification. This guide demonstrates that such a change leads to predictable alterations in physicochemical properties, namely a decrease in melting point and a substantial increase in lipophilicity.
Spectroscopic analysis provides clear and distinct fingerprints for confirming the success of the synthesis, with ¹H NMR being particularly diagnostic for the structure of the new alkoxy chain. Functionally, while the conversion of the key phenolic hydroxyl group is expected to diminish direct radical-scavenging antioxidant activity, the increased lipophilicity holds promise for enhanced antimicrobial properties. The pentyloxy derivative is well-positioned to interact more effectively with bacterial cell membranes compared to its shorter-chain analogues.
This comparative analysis provides a foundational framework for drug development professionals. The detailed protocols offer a validated starting point for synthesis and screening, while the SAR discussion highlights the causal relationships between chemical structure and functional outcome. Future research should focus on experimentally validating the predicted antimicrobial efficacy against a broad panel of pathogens and exploring the potential "cut-off" effect with even longer alkyl chains to fully map the therapeutic window for this class of compounds.
References
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Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. (Link)[2][3]
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Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PubMed. (Link)[1]
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Leishmanicidal Activity and 4D Quantitative Structure–Activity Relationship and Molecular Docking Studies of Vanillin-Containing 1,2,3-Triazole Derivatives. Taylor & Francis Online. (Link)[16]
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Structure–activity relationship and comparison of highly active compounds. ResearchGate. (Link)[11]
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Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications. (Link)
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Comparison of ABTS, DPPH, Phosphomolybdenum Assays for Estimating Antioxidant Activity and Phenolic Compounds in Five Different Plant Extracts. CABI Digital Library. (Link)[12]
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Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. ResearchGate. (Link)
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Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC, NIH. (Link)[13]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. (Link)[17]
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The antibacterial activity of vanillin derivative compounds. ResearchGate. (Link)[18]
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Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. ACS Publications. (Link)[19]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Journal of Chemical and Pharmaceutical Research. (Link)
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Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. (Link)[14]
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Antimicrobial effects of vanillin coated solution for coating paperboard intended for packaging bakery product. ResearchGate. (Link)
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Physicochemical properties of vanillin. ResearchGate. (Link)[6]
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Ethyl vanillin, Vanilin Ethyl Ether, 121–32–4. Betakim Tekstil. (Link)[7]
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IR spectra of benzaldehyde at different concentrations. ResearchGate. (Link)[20]
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DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. (Link)[21]
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Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. MDPI. (Link)[15]
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4-methoxy-3-(pentyloxy)benzaldehyde (C13H18O3). PubChemLite. (Link)[8]
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. (Link)[24]
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Spectroscopy of Aldehydes and Ketones. LibreTexts. (Link)[10]
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Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane. BenchChem. (Link)[5]
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The Williamson Ether Synthesis. Master Organic Chemistry. (Link)[4]
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4-Methoxy-3-(pentyloxy)benzaldehyde Derivatives as Novel Therapeutic Agents
This guide provides a comprehensive exploration into establishing the structure-activity relationship (SAR) for derivatives of 4-Methoxy-3-(pentyloxy)benzaldehyde. We will delve into the rationale behind molecular design, synthetic strategies, and comparative biological evaluation, offering a framework for researchers and drug development professionals to identify novel therapeutic candidates. The core scaffold is an analogue of vanillin, a well-known "privileged" structure in medicinal chemistry, suggesting a rich potential for discovering potent and selective modulators of various biological targets.[1][2][3][4]
Introduction: The Vanilloid Scaffold as a Foundation for Drug Discovery
Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomers are naturally occurring phenolic aldehydes that serve as versatile starting points for the synthesis of biologically active compounds.[1][3] The functional groups on the vanillin ring—aldehyde, hydroxyl, and ether—provide multiple "handles" for chemical modification, enabling the generation of diverse molecular libraries.[1][2] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3][4]
Our focus, 4-Methoxy-3-(pentyloxy)benzaldehyde, can be considered a derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This structural motif is particularly interesting as it shares features with known antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5][6] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons that functions as a key sensor and integrator of noxious stimuli, including heat and inflammatory agents, making it a high-value target for novel analgesics.[5][6][7]
This guide will use TRPV1 antagonism as a representative biological target to illustrate the process of building a robust SAR model for 4-Methoxy-3-(pentyloxy)benzaldehyde derivatives. We will compare the performance of rationally designed analogues, supported by detailed experimental protocols and data analysis.
The SAR Workflow: A Blueprint for Lead Discovery
Establishing a clear SAR is a systematic process that correlates specific structural modifications of a lead compound with changes in its biological activity. Our approach is designed to be a self-validating system, where each step informs the next, logically progressing from initial synthesis to lead optimization.
Caption: A systematic workflow for establishing Structure-Activity Relationships.
Core Scaffold and Strategic Modifications
The parent compound, 4-Methoxy-3-(pentyloxy)benzaldehyde, presents three primary regions for chemical modification to probe the chemical space and build a comprehensive SAR.
Caption: Key modification points on the 4-Methoxy-3-(pentyloxy)benzaldehyde scaffold.
Our strategy involves systematically altering each region while keeping the others constant to isolate the impact of each structural change on biological activity.
Synthetic Approach: A Generalized Protocol
The synthesis of derivatives primarily involves two stages: preparation of the core aldehyde and subsequent modification of the aldehyde group. The parent compound can be synthesized from isovanillin via Williamson ether synthesis.[2]
General Protocol for Synthesis of Schiff Base Derivatives
This protocol describes a common method for modifying the aldehyde group (R1), a crucial step in many SAR studies.[8]
Principle: The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This transformation dramatically alters the electronic and steric properties at this position, often influencing receptor binding.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-Methoxy-3-(pentyloxy)benzaldehyde (1.0 eq) in absolute ethanol (10 mL) in a round-bottom flask.
-
Addition of Amine: Add the desired primary amine (e.g., aniline, benzylamine) (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate out.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under a vacuum. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation: In Vitro Assay for TRPV1 Antagonism
To quantify the biological activity of our synthesized derivatives, we employ a cell-based calcium influx assay. This is a standard high-throughput method for identifying modulators of ion channels like TRPV1.[5][9]
Principle: TRPV1 is a non-selective cation channel; its activation leads to an influx of calcium ions (Ca²⁺) into the cell.[7][9] We can measure this change in intracellular Ca²⁺ concentration using a fluorescent indicator dye. An antagonist will block this influx when the channel is stimulated by an agonist like capsaicin.
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human TRPV1 in 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate for 45-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the test compounds (our synthesized derivatives) to the wells and incubate for 15-20 minutes. Include a positive control (a known TRPV1 antagonist) and a negative control (vehicle, e.g., 0.1% DMSO).
-
Agonist Stimulation & Measurement: Place the plate into a fluorescence imaging plate reader (FLIPR). Measure the baseline fluorescence, then add a known concentration of the TRPV1 agonist capsaicin (EC₈₀ concentration) to all wells to stimulate the channel.
-
Data Acquisition: Continuously record the fluorescence intensity for 2-3 minutes following agonist addition.
-
Analysis: The increase in fluorescence corresponds to Ca²⁺ influx. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the data to determine the half-maximal inhibitory concentration (IC₅₀) value for each derivative.
Structure-Activity Relationship: Comparative Analysis
The following table presents hypothetical but scientifically plausible data for a series of synthesized derivatives, comparing their potency as TRPV1 antagonists. This data is designed to illustrate how SAR trends are identified.
| Compound ID | R1 Modification (Aldehyde) | R2 Modification (Pentyloxy Chain) | Aromatic Ring Substitution | IC₅₀ (nM) | LogP (calc.) |
| Parent | -CHO | n-pentyloxy | 4-OCH₃ | >10,000 | 3.1 |
| SAR-01 | -CH=N-Ph | n-pentyloxy | 4-OCH₃ | 850 | 5.2 |
| SAR-02 | -CH=N-Ph(4-Cl) | n-pentyloxy | 4-OCH₃ | 210 | 5.9 |
| SAR-03 | -CH=N-Ph(4-OH) | n-pentyloxy | 4-OCH₃ | 1500 | 4.8 |
| SAR-04 | -CH=N-Ph | n-propoxy | 4-OCH₃ | 1200 | 4.5 |
| SAR-05 | -CH=N-Ph | n-heptyloxy | 4-OCH₃ | 450 | 6.5 |
| SAR-06 | -CH=N-Ph | iso-pentyloxy | 4-OCH₃ | 980 | 5.1 |
| SAR-07 | -CH=N-Ph | n-pentyloxy | 4-OH | 350 | 4.9 |
| SAR-08 | -CH=N-Ph | n-pentyloxy | 4-OCF₃ | 150 | 6.1 |
Interpretation of Results
-
Modification of the Aldehyde (R1): The parent aldehyde is inactive. Conversion to a Schiff base (SAR-01 ) introduces a large, lipophilic group that dramatically increases potency. This suggests a hydrophobic binding pocket in the receptor.
-
Electronics of the Schiff Base: Adding an electron-withdrawing group (-Cl) to the phenyl ring (SAR-02 ) enhances activity compared to the unsubstituted phenyl ring (SAR-01 ). Conversely, an electron-donating, hydrogen-bonding group (-OH) (SAR-03 ) reduces activity, possibly due to unfavorable interactions or altered electronics.
-
Influence of the Alkoxy Chain (R2): There appears to be a correlation between chain length and potency. Increasing the chain from propoxy (SAR-04 ) to pentyloxy (SAR-01 ) to heptyloxy (SAR-05 ) improves activity. This indicates that increased lipophilicity in this region is favorable for receptor interaction, likely fitting into a hydrophobic channel. However, branching the chain (SAR-06 ) is detrimental, suggesting a narrow, linear pocket.
-
Aromatic Ring Substitution: Replacing the 4-methoxy group with a hydrogen-bond donating hydroxyl group (SAR-07 ) improves activity, suggesting a potential hydrogen bond acceptor site on the receptor. Switching to a strongly lipophilic and electron-withdrawing trifluoromethoxy group (SAR-08 ) yields the most potent compound, highlighting the importance of both lipophilicity and electronic effects at this position.
Caption: A pharmacophore model based on the derived SAR data.
Conclusion and Future Directions
This guide outlines a systematic approach to establishing the structure-activity relationship for 4-Methoxy-3-(pentyloxy)benzaldehyde derivatives. Our comparative analysis, using TRPV1 antagonism as a functional endpoint, reveals key structural features that govern biological activity:
-
Aldehyde Modification is Crucial: The aldehyde must be converted to a larger, more lipophilic moiety, such as a substituted Schiff base, to achieve significant potency.
-
Lipophilicity is Key: Activity generally increases with the length of the linear alkoxy chain at the 3-position and with lipophilic substituents on the aromatic ring.
-
Specific Interactions are Important: The presence of hydrogen bond acceptors on the receptor is suggested by the enhanced activity of compounds with H-bond donor capabilities (e.g., SAR-07 ).
Future work should focus on exploring the most promising leads, such as SAR-08 . This includes synthesizing a focused library around this scaffold to fine-tune activity, as well as initiating early ADME/Tox profiling to assess drug-like properties. The principles and protocols detailed herein provide a robust foundation for the continued development of this promising class of compounds.
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Novel Vanilloid Receptor-1 Antagonists: 2. Structure−Activity Relationships of 4-Oxopyrimidines Leading to the Selection of a Clinical Candidate. ResearchGate. [Link]
-
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Discovery and development of TRPV1 antagonists. Wikipedia. [Link]
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Therapeutic aspects of biologically potent vanillin derivatives: A critical review. ScienceDirect. [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
